4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique properties, making it ideal for use in drug development, organic synthesis, and catalysis.
Preparation Methods
The synthesis of 4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-ethylbenzenesulfonyl chloride with phenylisothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming new sulfonamide derivatives.
Scientific Research Applications
4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide involves the inhibition of specific enzymes. For example, it selectively inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 4-methyl-N-(phenylcarbamothioyl)benzenesulfonamide
- 4-chloro-N-(phenylcarbamothioyl)benzenesulfonamide
- 4-bromo-N-(phenylcarbamothioyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents on the benzene ring.
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-12-8-10-14(11-9-12)21(18,19)17-15(20)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEGBBLRQUEPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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